3-Cyano-5-(3-methoxyphenyl)phenol 3-Cyano-5-(3-methoxyphenyl)phenol
Brand Name: Vulcanchem
CAS No.: 1261998-48-4
VCID: VC11745335
InChI: InChI=1S/C14H11NO2/c1-17-14-4-2-3-11(8-14)12-5-10(9-15)6-13(16)7-12/h2-8,16H,1H3
SMILES: COC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Molecular Formula: C14H11NO2
Molecular Weight: 225.24 g/mol

3-Cyano-5-(3-methoxyphenyl)phenol

CAS No.: 1261998-48-4

Cat. No.: VC11745335

Molecular Formula: C14H11NO2

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

3-Cyano-5-(3-methoxyphenyl)phenol - 1261998-48-4

Specification

CAS No. 1261998-48-4
Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
IUPAC Name 3-hydroxy-5-(3-methoxyphenyl)benzonitrile
Standard InChI InChI=1S/C14H11NO2/c1-17-14-4-2-3-11(8-14)12-5-10(9-15)6-13(16)7-12/h2-8,16H,1H3
Standard InChI Key FLSGSVDMZGTJDJ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Canonical SMILES COC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-hydroxy-5-(3-methoxyphenyl)benzonitrile, reflects its bifunctional design:

  • A phenol group at position 3 provides acidity (pKa10\text{p}K_a \approx 10), enabling hydrogen bonding and nucleophilic reactivity.

  • A 3-methoxyphenyl substituent at position 5 introduces steric bulk and electron-donating effects via the methoxy group (OCH3\text{OCH}_3).

  • A cyano group (CN-\text{CN}) at position 3 contributes strong electron-withdrawing character, polarizing the aromatic ring and influencing intermolecular interactions .

The canonical SMILES representation \text{COC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O} encodes this topology, while the InChIKey FLSGSVDMZGTJDJ-UHFFFAOYSA-N\text{FLSGSVDMZGTJDJ-UHFFFAOYSA-N} provides a unique identifier for computational studies.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H11NO2\text{C}_{14}\text{H}_{11}\text{NO}_2
Molecular Weight225.24 g/mol
Hydrogen Bond Donors1 (phenolic -OH)
Hydrogen Bond Acceptors3 (cyano, methoxy, phenolic O)
Topological Polar Surface Area61.7 Ų
LogP (Predicted)2.34

Synthetic Methodologies

Established Routes

Current synthetic protocols for 3-cyano-5-(3-methoxyphenyl)phenol remain underdeveloped, with most approaches inferred from analogous systems. A plausible multi-step strategy involves:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling between 3-methoxyphenylboronic acid and a brominated phenolic precursor to install the 5-aryl group.

  • Cyanation: Introduction of the cyano group via Rosenmund-von Braun reaction using CuCN or catalytic Pd/LiCl systems .

A representative reaction sequence might proceed as:

C6H5B(OH)2+BrC6H3(OH)NO2Pd(PPh3)4,Na2CO3C6H5C6H3(OH)NO2CuCN, DMFC6H5C6H2(OH)(CN)NO2\text{C}_6\text{H}_5\text{B(OH)}_2 + \text{BrC}_6\text{H}_3(\text{OH})\text{NO}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{C}_6\text{H}_5\text{C}_6\text{H}_3(\text{OH})\text{NO}_2 \xrightarrow{\text{CuCN, DMF}} \text{C}_6\text{H}_5\text{C}_6\text{H}_2(\text{OH})(\text{CN})\text{NO}_2

Challenges in Optimization

Key hurdles include:

  • Regioselectivity Control: Ensuring precise substitution at the 3- and 5-positions without forming regioisomers.

  • Functional Group Compatibility: Protecting the phenolic -OH during cyanation to prevent side reactions.

  • Yield Limitations: Current analog syntheses report yields ≤60%, necessitating improved catalytic systems.

Reactivity and Stability Profiles

Acid-Base Behavior

The phenolic proton (pKa10\text{p}K_a \sim 10) undergoes deprotonation in basic media, forming a phenoxide ion that enhances nucleophilic aromatic substitution (SNAr) reactivity. This property is critical for derivatization strategies targeting drug discovery .

Thermal and Oxidative Stability

Preliminary data from related cyano-phenols suggest:

  • Thermal Decomposition: Onset at ~220°C via cyano group hydrolysis to carboxylic acids.

  • Photooxidation: Susceptibility to UV-induced radical formation, necessitating dark storage .

CompoundTarget IC50 (nM)LogD
3-Cyano-5-(3-methoxyphenyl)phenolN/A2.34
Finerenone Impurity F8.2 (CSNK2A)3.01
SGC-CK2–14.7 (CSNK2A)1.98

Materials Science Applications

  • Liquid Crystals: Methoxy-cyano aromatics exhibit mesomorphic behavior in nematic phases.

  • Coordination Polymers: Phenolic oxygens can chelate metal ions for MOF construction.

Research Gaps and Future Directions

Priority Investigations

  • Metabolic Fate: GST-mediated conjugation predicted via in silico models requires validation in hepatocyte assays .

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Structure-Activity Relationships: Systematic modification of methoxy/cyano groups to optimize bioactivity.

Technical Advancements Needed

  • Analytical Standards: High-purity reference materials for pharmacokinetic studies.

  • Computational Modeling: QSAR studies to predict absorption/distribution properties.

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